2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one
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Overview
Description
2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the quinazolinone intermediate with 4-tert-butylbenzyl mercaptan under suitable conditions to introduce the sulfanyl group.
Attachment of the Pyrimidinyl Group: The final step involves the reaction of the intermediate with 4,6-dimethylpyrimidin-2-amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the quinazolinone core or the pyrimidinyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential pharmacological properties, it can be investigated for its therapeutic effects in various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): This compound shares the tert-butylphenyl group but differs in its overall structure and properties.
trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile: Another compound with a tert-butylphenyl group, used in different applications.
Uniqueness
2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and the resulting biological activity. Its quinazolinone core, combined with the sulfanyl and pyrimidinyl groups, provides a distinct chemical profile that can be exploited for various scientific and industrial applications.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5OS/c1-16-14-17(2)27-23(26-16)29-30-22(31)20-8-6-7-9-21(20)28-24(30)32-15-18-10-12-19(13-11-18)25(3,4)5/h6-14H,15H2,1-5H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDMNEOAWINYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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